molecular formula C11H17N3O2S B2587549 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide CAS No. 1448124-10-4

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2587549
CAS No.: 1448124-10-4
M. Wt: 255.34
InChI Key: BSVZMOVRAYCIBC-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research. Compounds featuring a central 1H-pyrazole core, similar to this one, are frequently investigated for their potential to modulate various biological targets . Research into analogous structures has shown that such molecules can exhibit antiviral properties, particularly as non-nucleoside inhibitors of viral DNA polymerases . For instance, related pyrazolopyridinone compounds have demonstrated activity against herpesviruses, including cytomegalovirus (CMV), by inhibiting essential viral replication enzymes, offering a potential pathway for novel antiviral therapeutics . The integration of cyclopropyl and sulfonamide functional groups may further influence the compound's pharmacokinetic properties and target binding affinity. This molecule is intended for research purposes to explore these and other potential mechanisms and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-14-11(8-2-3-8)6-9(13-14)7-12-17(15,16)10-4-5-10/h6,8,10,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZMOVRAYCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . Subsequent functionalization steps introduce the cyclopropyl and sulfonamide groups under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence highlights several cyclopropanesulfonamide derivatives with structural similarities, though none directly match the pyrazole-containing target compound. Key comparisons are based on substituent variations, synthesis strategies, and physicochemical properties:

Key Observations :

Core Heterocycle Diversity: The target compound’s pyrazole core contrasts with pyrrolo[2,3-b]pyridine or imidazo-pyrrolopyridine systems in analogs . The cyclopropyl group on the pyrazole may enhance metabolic stability compared to bulkier substituents (e.g., ethylcyclopentyl in ).

Synthetic Approaches :

  • Analogs in the evidence often use Pd-catalyzed couplings (e.g., hydrogenation , cyanide substitutions ) or multistep cyclizations . The target compound’s synthesis may similarly require regioselective pyrazole functionalization.
  • Sulfonamide introduction typically occurs via nucleophilic substitution (e.g., NaH-mediated tosylation ) or amidation, as seen in cyclopropanesulfonamide derivatives .

Physicochemical Properties :

  • The sulfonamide group in all compounds enhances hydrogen-bonding capacity, critical for target engagement (e.g., kinase ATP-binding pockets) .
  • Analogs with fused heterocycles (e.g., ) exhibit higher molecular weights (~490 g/mol) and longer LC/MS retention times (Rt = 2.45 min ), suggesting increased hydrophobicity compared to the pyrazole-based target.

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